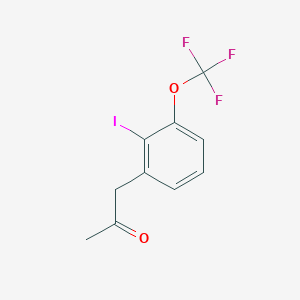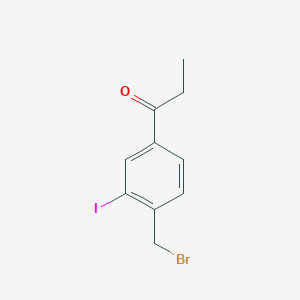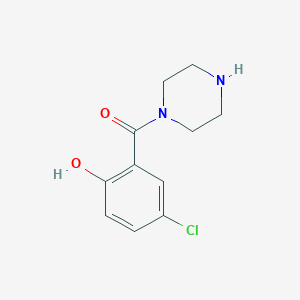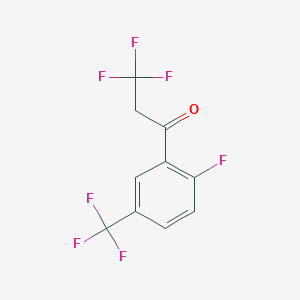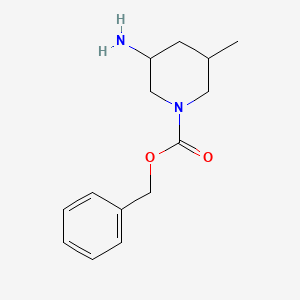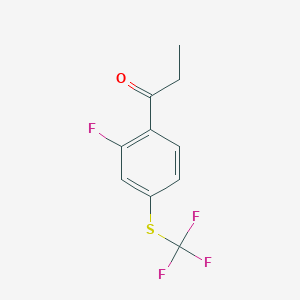
1-(3-Iodo-5-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Iodo-5-mercaptophenyl)propan-2-one is a chemical compound with the molecular formula C9H9IOS and a molecular weight of 292.14 g/mol It is characterized by the presence of an iodine atom, a mercapto group, and a propanone moiety attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(3-Iodo-5-mercaptophenyl)propan-2-one involves several steps, typically starting with the iodination of a suitable precursor. The reaction conditions often include the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the phenyl ring. The mercapto group is then introduced through a thiolation reaction, which involves the use of a thiol reagent. The final step involves the formation of the propanone moiety through a condensation reaction with a suitable ketone precursor .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
1-(3-Iodo-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The iodine atom can be reduced to form a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(3-Iodo-5-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to inhibit certain enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-(3-Iodo-5-mercaptophenyl)propan-2-one involves its interaction with molecular targets, such as enzymes and receptors. The iodine atom and mercapto group play a crucial role in these interactions, allowing the compound to bind to specific sites on the target molecules. This binding can result in the inhibition or activation of the target, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(3-Iodo-5-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3-Bromo-5-mercaptophenyl)propan-2-one: Similar structure but with a bromine atom instead of iodine.
1-(3-Chloro-5-mercaptophenyl)propan-2-one: Similar structure but with a chlorine atom instead of iodine.
1-(3-Fluoro-5-mercaptophenyl)propan-2-one: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its halogenated analogs .
Propriétés
Formule moléculaire |
C9H9IOS |
|---|---|
Poids moléculaire |
292.14 g/mol |
Nom IUPAC |
1-(3-iodo-5-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9IOS/c1-6(11)2-7-3-8(10)5-9(12)4-7/h3-5,12H,2H2,1H3 |
Clé InChI |
AQTQNYKNMIZKGT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC(=CC(=C1)I)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


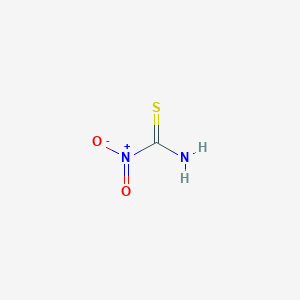



![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol](/img/structure/B14057224.png)
